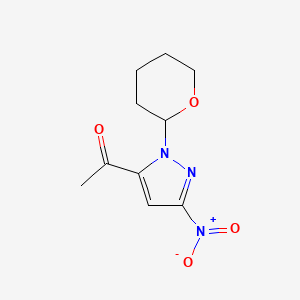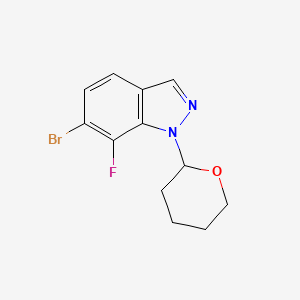
Methyl 1,4-dihydro-6-isopropoxy-2-methyl-4-oxoquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique structure that includes an isopropoxy group, a methyl group, and a carboxylate ester, making it a subject of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product.
化学反应分析
Types of Reactions
Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline-based compounds with different substituents.
科学研究应用
Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of materials with specific chemical properties, such as dyes and pigments.
作用机制
The mechanism of action of methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate: This compound shares a similar quinoline core but differs in the position and nature of its substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with a different heterocyclic system and functional groups.
Uniqueness
Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
methyl 2-methyl-4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-8(2)20-14-7-10-12(6-11(14)15(18)19-4)16-9(3)5-13(10)17/h5-8H,1-4H3,(H,16,17) |
InChI 键 |
OMAFIWLRCSTMPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=CC(=C(C=C2N1)C(=O)OC)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


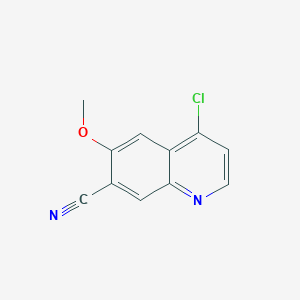
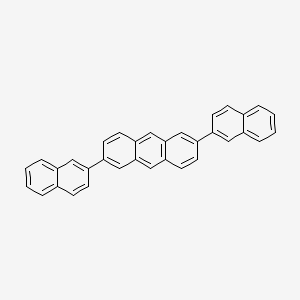
![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
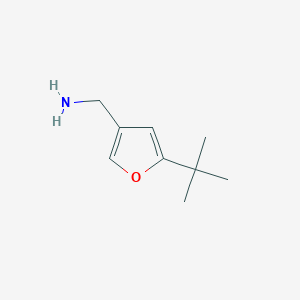
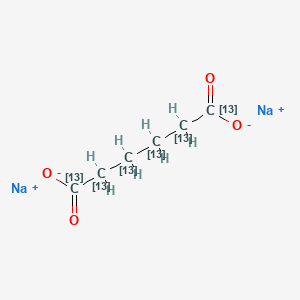
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)

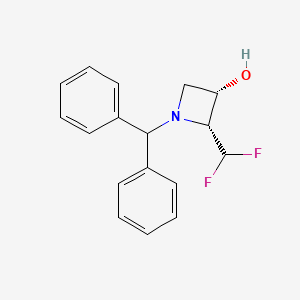

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
